3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride
CAS No.: 1219964-42-7
Cat. No.: VC2560667
Molecular Formula: C16H25BrClNO
Molecular Weight: 362.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219964-42-7 |
|---|---|
| Molecular Formula | C16H25BrClNO |
| Molecular Weight | 362.7 g/mol |
| IUPAC Name | 3-[2-(4-bromo-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C16H24BrNO.ClH/c1-12(2)15-10-14(17)5-6-16(15)19-9-7-13-4-3-8-18-11-13;/h5-6,10,12-13,18H,3-4,7-9,11H2,1-2H3;1H |
| Standard InChI Key | BZMRRZIAKWGMNE-UHFFFAOYSA-N |
| SMILES | CC(C)C1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl |
| Canonical SMILES | CC(C)C1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl |
Introduction
3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with a specific molecular structure that includes a brominated phenyl ring attached to a piperidine moiety via an ethoxy linker. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Applications and Uses
While specific applications of 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride are not extensively documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities. The presence of a brominated phenyl ring and a piperidine moiety suggests potential interactions with biological targets, which could be relevant in drug discovery efforts.
Safety and Handling
Given its classification as an irritant, handling 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride requires appropriate protective measures, including gloves, eye protection, and a well-ventilated workspace. It is essential to follow standard laboratory safety protocols when working with this compound.
Suppliers and Availability
This compound is available from suppliers such as Matrix Scientific, as listed on platforms like VWR . The availability of specific quantities and pricing can vary depending on the supplier and the intended use.
Comparison with Related Compounds
Other compounds with similar structures, such as 4-((2-Bromo-4-isopropylphenoxy)methyl)piperidine hydrochloride (CAS: 1220032-77-8), share some chemical properties but differ in their molecular arrangement and potential applications . These differences highlight the importance of precise structural characterization in understanding the properties and uses of such compounds.
Comparison Table
| Compound | Molecular Formula | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|
| 3-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride | C₁₆H₂₅BrClNO | 1219964-42-7 | Not specified |
| 4-((2-Bromo-4-isopropylphenoxy)methyl)piperidine hydrochloride | C₁₅H₂₃BrClNO | 1220032-77-8 | 348.70 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume